molecular formula C20H20FN5O3S B4665381 N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

Cat. No.: B4665381
M. Wt: 429.5 g/mol
InChI Key: WNQZTHMOBPAENN-UHFFFAOYSA-N
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Description

N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a complex organic compound that features a triazole ring, a fluorophenyl group, and a methoxybenzamide moiety

Properties

IUPAC Name

N-[[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O3S/c1-26-17(11-22-19(28)13-6-8-16(29-2)9-7-13)24-25-20(26)30-12-18(27)23-15-5-3-4-14(21)10-15/h3-10H,11-12H2,1-2H3,(H,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQZTHMOBPAENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound and an appropriate nucleophile.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction, often using thiourea or a similar reagent.

    Coupling with the Methoxybenzamide Moiety: The final step involves coupling the triazole intermediate with 4-methoxybenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Research: It serves as a model compound for studying the reactivity of triazole-containing molecules and their interactions with other chemical entities.

Mechanism of Action

The mechanism of action of N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the triazole ring facilitates interactions with active sites. This compound may inhibit enzyme activity by binding to the catalytic site, thereby blocking substrate access and subsequent biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-fluorophenyl)((3-methoxybenzoyl)amino)methyl)-3-methoxybenzamide
  • N-(4-fluorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide

Uniqueness

N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is unique due to its combination of a triazole ring, a fluorophenyl group, and a methoxybenzamide moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

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